molecular formula C23H27N3O6S B11165852 1-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide

1-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11165852
M. Wt: 473.5 g/mol
InChI Key: OHSTVBIBGKLMDM-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a morpholine sulfonyl group, and an ethoxyphenyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide involves multiple steps, typically starting with the preparation of the pyrrolidine ring followed by the introduction of the ethoxyphenyl and morpholine sulfonyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine sulfonyl group may play a crucial role in binding to these targets, while the pyrrolidine ring and ethoxyphenyl group contribute to the overall stability and activity of the molecule. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Compared to other similar compounds, 1-(4-ethoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

This compound’s unique structure allows for diverse applications and interactions, making it a valuable molecule for research and industrial purposes.

Properties

Molecular Formula

C23H27N3O6S

Molecular Weight

473.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H27N3O6S/c1-2-32-20-7-5-19(6-8-20)26-16-17(15-22(26)27)23(28)24-18-3-9-21(10-4-18)33(29,30)25-11-13-31-14-12-25/h3-10,17H,2,11-16H2,1H3,(H,24,28)

InChI Key

OHSTVBIBGKLMDM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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